molecular formula C6H8O2 B14296012 Cyclopropaneacetic acid, 2-methylene-, (S)- CAS No. 125873-65-6

Cyclopropaneacetic acid, 2-methylene-, (S)-

Cat. No.: B14296012
CAS No.: 125873-65-6
M. Wt: 112.13 g/mol
InChI Key: QJBXAEKEXKLLLZ-YFKPBYRVSA-N
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Description

Cyclopropaneacetic acid, 2-methylene-, (S)- is a chemical compound with the molecular formula C₆H₈O₂. It is known for its unique structure, which includes a cyclopropane ring and a methylene group. This compound is found in nature, particularly in the seeds of lychee (Litchi chinensis) and is also a toxic metabolite in mammalian digestion after consuming hypoglycin, a rare amino acid present in unripe ackee fruit .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropaneacetic acid, 2-methylene-, (S)- typically involves the reaction of cyclopropane derivatives with acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced catalysts and controlled reaction conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropaneacetic acid, 2-methylene-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of Cyclopropaneacetic acid, 2-methylene-, (S)-, such as carboxylated, reduced, and substituted compounds.

Scientific Research Applications

Cyclopropaneacetic acid, 2-methylene-, (S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropaneacetic acid, 2-methylene-, (S)- involves its interaction with coenzyme A and carnitine, forming non-metabolizable esters. This interaction leads to a decrease in the bioavailability of these cofactors, inhibiting the β-oxidation of fatty acids and gluconeogenesis. The compound also inhibits the dehydrogenation of Acyl-CoA dehydrogenases, further affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methylene cyclopropyl acetic acid: Found in lychee seeds and has similar toxic effects.

    Cyclopropylacetic acid: Another cyclopropane derivative with different functional groups.

    Dihydrosterculic acid: A cyclopropane fatty acid found in various plants

Uniqueness

Cyclopropaneacetic acid, 2-methylene-, (S)- is unique due to its specific structure, which includes both a cyclopropane ring and a methylene group. This combination gives it distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

125873-65-6

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-[(1S)-2-methylidenecyclopropyl]acetic acid

InChI

InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8)/t5-/m0/s1

InChI Key

QJBXAEKEXKLLLZ-YFKPBYRVSA-N

Isomeric SMILES

C=C1C[C@H]1CC(=O)O

Canonical SMILES

C=C1CC1CC(=O)O

Origin of Product

United States

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